molecular formula C26H21FN4O2S2 B2688360 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 1223995-85-4

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2688360
CAS No.: 1223995-85-4
M. Wt: 504.6
InChI Key: SYWIODBJIRYTIM-UHFFFAOYSA-N
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Description

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique tricyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tricyclic core: This might involve cyclization reactions starting from simpler aromatic precursors.

    Introduction of the thia and triazatricyclic moieties: This could be achieved through specific cyclization and functionalization reactions.

    Attachment of the 4-ethylphenyl and 4-fluorophenyl groups: These groups can be introduced via substitution reactions using appropriate reagents.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the structure can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to sulfoxides or sulfones.

    Reduction: Could yield alcohols or amines.

    Substitution: Could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug development.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[[5-[(4-propylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups and its tricyclic structure

Properties

IUPAC Name

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-2-16-5-7-17(8-6-16)14-31-25(33)23-22(20-4-3-13-28-24(20)35-23)30-26(31)34-15-21(32)29-19-11-9-18(27)10-12-19/h3-13H,2,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWIODBJIRYTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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